tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties and biological activities.
Properties
CAS No. |
1909313-25-2 |
|---|---|
Molecular Formula |
C14H26N4O2 |
Molecular Weight |
282.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azidomethyl Group: This step often involves the substitution of a halomethyl group with an azide ion (N₃⁻) under nucleophilic substitution conditions.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azidomethyl group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or other nucleophilic reagents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for neurological disorders, pain management, and other therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate depends on its specific interactions with biological targets. Typically, piperidine derivatives interact with receptors or enzymes, modulating their activity. The azidomethyl group may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)-3-(propan-2-yl)piperidine-1-carboxylate
Uniqueness
The presence of the azidomethyl group in tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it unique compared to its analogs. This group can undergo specific reactions, such as click chemistry, which is valuable in bioconjugation and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
